2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)-
Description
2(3H)-Benzothiazolone derivatives are heterocyclic compounds with a sulfur and nitrogen-containing fused ring system. The compound 2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- features a bromine substituent at the 6-position and a 1-piperidinylmethyl group at the 3-position. This structural configuration confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research.
The synthesis of analogous 2(3H)-benzothiazolone derivatives typically involves N-alkylation or substitution reactions. For example, 3-substituted derivatives are often synthesized via reactions with bromoalkylamines or dibromoalkanes in the presence of a base (e.g., K₂CO₃) .
Properties
CAS No. |
100689-40-5 |
|---|---|
Molecular Formula |
C13H15BrN2OS |
Molecular Weight |
327.24 g/mol |
IUPAC Name |
6-bromo-3-(piperidin-1-ylmethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C13H15BrN2OS/c14-10-4-5-11-12(8-10)18-13(17)16(11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
InChI Key |
ROQZQVVCLQQYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- typically involves the following steps:
Piperidinylmethylation: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated benzothiazolone with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the benzothiazolone ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzothiazolone derivatives with different functional groups at the 6th position.
Scientific Research Applications
2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 6-bromo-3-(1-piperidinylmethyl)-2(3H)-benzothiazolone with structurally related compounds:
Key Observations:
- Electron-Withdrawing vs.
- Piperidinylmethyl vs. Hydroxyethyl at Position 3: The piperidinylmethyl group introduces a rigid, hydrophobic moiety, likely improving blood-brain barrier penetration compared to the hydrophilic hydroxyethyl group in .
Computational and Physicochemical Properties
- Nonlinear Optical (NLO) Properties: Substitution at position 3 significantly impacts hyperpolarizability. For instance, CF₃-substituted benzothiazolones exhibit hyperpolarizability values up to 3825.91 Hartree, whereas 3,4-dimethyl derivatives show lower values (153.51 Hartree) . The bromine and piperidinylmethyl groups in the target compound likely confer intermediate NLO activity.
Biological Activity
2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)-, is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various pathogens. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C13H15BrN2OS
- Molecular Weight : 316.24 g/mol
- CAS Number : 100689-40-5
Synthesis
The synthesis of benzothiazolone derivatives typically involves several methods including:
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
These methods have been utilized to create various derivatives with enhanced biological activities, particularly against tuberculosis and other bacterial infections .
Biological Activity
The biological activity of 2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- has been investigated in various studies. Key findings include:
Antimicrobial Activity
Recent studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from benzothiazolone frameworks have shown promising results against Mycobacterium tuberculosis (Mtb) and other pathogens. The Minimum Inhibitory Concentration (MIC) values of some derivatives are as follows:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 250 | 98 |
| 7b | 100 | 99 |
| 7c | NT | NT |
Anti-Tubercular Activity
A specific focus has been on the anti-tubercular activity of these compounds. The structure-activity relationship (SAR) studies reveal that modifications to the benzothiazole core significantly influence their potency against Mtb. Compounds with halogen substitutions showed improved activity compared to their non-substituted counterparts .
Case Studies
-
Study on Anti-Tubercular Activity :
A research team synthesized a series of benzothiazole derivatives and evaluated their efficacy against drug-resistant strains of Mtb. The study highlighted that certain modifications led to compounds with IC50 values lower than those of standard treatments, indicating a potential for development into new therapeutic agents . -
Mechanism of Action :
Molecular docking studies have suggested that these compounds target specific proteins involved in the bacterial cell wall synthesis, such as DprE1, which is crucial for the survival of Mtb. This finding provides insights into how structural modifications can enhance binding affinity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
